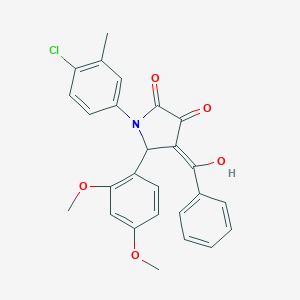
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as BMIPP, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the diagnosis and treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the inhibition of fatty acid metabolism and the induction of oxidative stress in cells. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of carnitine palmitoyltransferase-1, an enzyme involved in fatty acid metabolism, leading to a decrease in ATP production and an increase in oxidative stress. 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species.
Biochemical and Physiological Effects:
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of fatty acid metabolism, the induction of oxidative stress, the activation of caspases, and the generation of reactive oxygen species. In addition, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, including its high specificity for fatty acid metabolism and its ability to induce oxidative stress and apoptosis in cells. However, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to perform experiments with this compound.
Orientations Futures
There are several future directions for research on 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including the development of new synthesis methods for this compound, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanism of action in greater detail. In addition, future research may focus on the development of new derivatives of 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one with improved pharmacological properties and reduced toxicity. Overall, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has significant potential for scientific research and may lead to new insights and treatments for a variety of diseases.
Méthodes De Synthèse
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a variety of methods, including the reaction of 4-benzoyl-2-oxo-1,2-dihydropyrrole-3-carboxylic acid with 4-chloro-3-methylphenylhydrazine, followed by the reaction with 2,4-dimethoxybenzaldehyde in the presence of a base. Alternatively, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can be synthesized using the reaction of 4-benzoyl-1,2-dihydropyrrole-3-carboxylic acid with 4-chloro-3-methylphenylhydrazine, followed by the reaction with 2,4-dimethoxybenzaldehyde in the presence of a base.
Applications De Recherche Scientifique
4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the diagnosis and treatment of various diseases, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular diseases, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used as a tracer to assess myocardial fatty acid metabolism and diagnose myocardial ischemia. In cancer, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used as a potential anticancer agent due to its ability to induce cell death in cancer cells. In neurological disorders, 4-benzoyl-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been used as a potential diagnostic tool for Alzheimer's disease and other neurodegenerative diseases.
Propriétés
Formule moléculaire |
C26H22ClNO5 |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
(4Z)-1-(4-chloro-3-methylphenyl)-5-(2,4-dimethoxyphenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H22ClNO5/c1-15-13-17(9-12-20(15)27)28-23(19-11-10-18(32-2)14-21(19)33-3)22(25(30)26(28)31)24(29)16-7-5-4-6-8-16/h4-14,23,29H,1-3H3/b24-22- |
Clé InChI |
HPVDUFUXOBITEL-GYHWCHFESA-N |
SMILES isomérique |
CC1=C(C=CC(=C1)N2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=C(C=C(C=C4)OC)OC)Cl |
SMILES |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=C(C=C(C=C4)OC)OC)Cl |
SMILES canonique |
CC1=C(C=CC(=C1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=C(C=C(C=C4)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)
![2-[(2-oxo-1,2-dihydro-1-acenaphthylenyl)(phenyl)methyl]-1(2H)-acenaphthylenone](/img/structure/B282120.png)
![2-[(4-Chlorophenyl)(phenyl)methyl]-1-acenaphthylenyl ethyl ether](/img/structure/B282121.png)
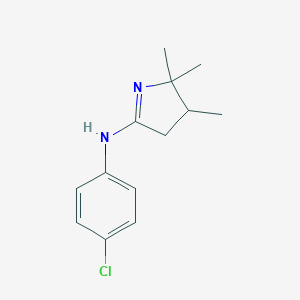
![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)
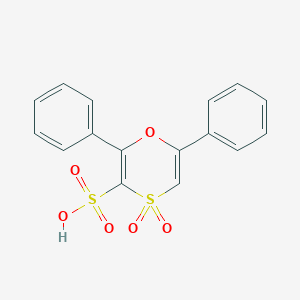

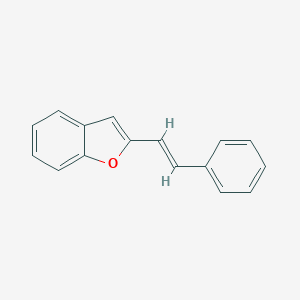

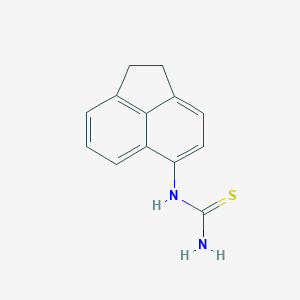

![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)